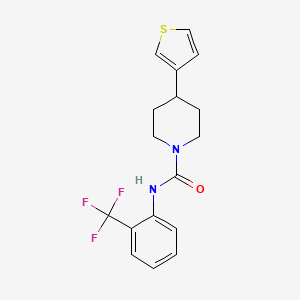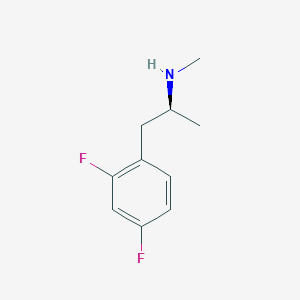![molecular formula C17H16BrN5O2S2 B2453313 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898429-22-6](/img/structure/B2453313.png)
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex chemical entity with a variety of potential applications in scientific research. Its structure suggests it may have intriguing pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions starting from simple precursors. Commonly, this involves:
Introduction of the benzo[d]thiazol-2-ylthio moiety through nucleophilic substitution.
Bromination at the 8-position of the purine ring.
Methylation processes to introduce the methyl groups at the respective positions.
Industrial Production Methods: For industrial production, the process might involve optimized reaction conditions to increase yield and purity, such as:
Use of specific catalysts to enhance reaction rates.
Temperature control and solvent optimization for effective reactions.
Purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the thio group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may occur at the bromine substituent or other functional groups.
Substitution: Nucleophilic and electrophilic substitutions could modify the purine or benzo[d]thiazol moieties.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or peracids.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reagents including various alkylating or acylating agents under basic or acidic conditions.
Major Products Formed:
Depending on the reaction, products may include oxidized sulfoxides, reduced brominated derivatives, or substituted purine derivatives with new functional groups.
Scientific Research Applications
This compound finds its application in various domains:
Used as an intermediate in the synthesis of more complex molecules.
Studied for its reactivity and interaction with different reagents.
Investigated for potential biological activity, including enzyme inhibition or receptor modulation.
Explored for its pharmacological properties, possibly acting as a prototype for drug development.
Potential use in materials science for developing new functional materials.
Applications in the development of specialty chemicals.
Mechanism of Action
The precise mechanism of action depends on its application. In biological contexts:
Molecular Targets: It may interact with specific enzymes or receptors, influencing biological pathways.
Pathways Involved: Modulation of signaling pathways, inhibition of particular enzymes, or binding to receptors affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds:
7-(3-benzothiazolylthio)-3-methyl-1H-purine-2,6-dione
8-bromo-3-methyl-7-(3-(p-tolylthio)-2-methylpropyl)-1H-purine-2,6(3H,7H)-dione
The presence of the benzo[d]thiazol-2-ylthio group distinguishes it from other similar purine derivatives, potentially altering its chemical reactivity and biological activity.
This uniqueness can be crucial in its function and application, making it a valuable compound for further research and development.
What sparked your interest in this compound?
Properties
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-8-bromo-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2S2/c1-9(8-26-17-19-10-5-3-4-6-11(10)27-17)7-23-12-13(20-15(23)18)22(2)16(25)21-14(12)24/h3-6,9H,7-8H2,1-2H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUWBBMMODZVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)
![2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2453235.png)

![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)
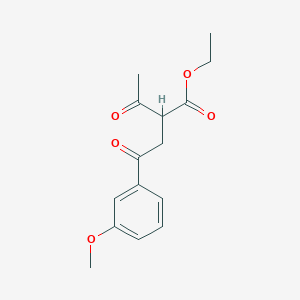
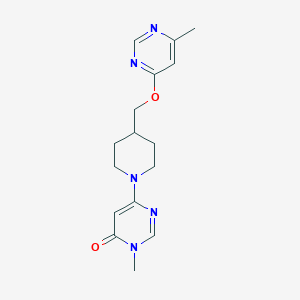
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)
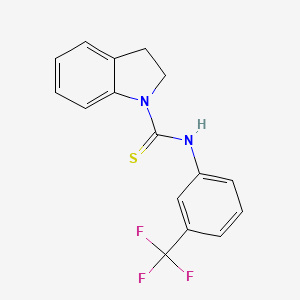
![4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2453244.png)
![N'-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2453245.png)
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)
![1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)
